N-(2-Chloro-3-pyridinyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

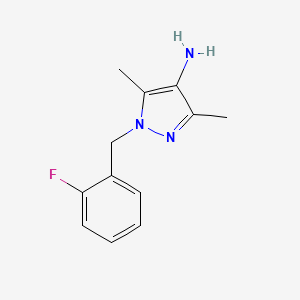

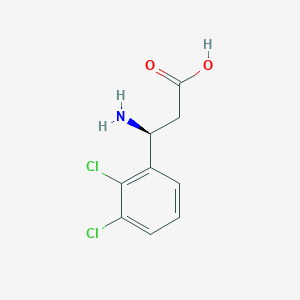

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and an amide functional group. The specific compound has a chloro substituent on the pyridine ring and a methyl group on the propanamide moiety.

Synthesis Analysis

The synthesis of related pyridinecarboxamide compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides have been synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester . The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide provides insight into the reaction conditions and optimization for chlorinated pyridinecarboxamides .

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives can be complex, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a tetragonal space group and a unique molecular geometry . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide using X-ray diffraction and DFT calculations further demonstrates the intricacies of such compounds .

Chemical Reactions Analysis

Chemoselective reactions of pyridinecarboxamide derivatives with electrophiles have been studied, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . The reactivity of these compounds is influenced by the presence of nucleophilic centers, which can be predicted by ab initio calculations.

Physical and Chemical Properties Analysis

The physicochemical properties of N-(chlorophenyl)pyridinecarboxamides have been extensively studied, revealing that hydrogen bonding plays a significant role in their aggregation and molecular planarity . The melting temperatures of these compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . Additionally, the solubility of polyamides based on pyridine derivatives in polar solvents indicates the influence of the pyridyl moiety on the physical properties of these polymers .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides, a class that includes N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been studied for their anti-inflammatory activity. This research found that certain propanamides exhibited significant activity in reducing ear edema and were effective in the carrageenan rat paw edema model. Importantly, some derivatives in this class demonstrated high levels of activity without toxic effects observed in related compounds (Gallard et al., 2003).

Antidepressant and Nootropic Activities

Research on Schiff's bases and 2-azetidinones derived from N-(2-Chloro-3-pyridinyl)-2-methylpropanamide showed potential antidepressant and nootropic (cognitive-enhancing) activities. These compounds exhibited dose-dependent antidepressant and nootropic effects, indicating the 2-azetidinone skeleton's potential as a central nervous system active agent (Thomas et al., 2016).

Synthesis and Molecular Structure

Studies on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which include N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been conducted to understand their molecular structure better. These studies are crucial for the development of pharmaceuticals and understanding the compound's chemical behavior (Qing-cai, 2011).

Metabolic Pathway Analysis

An in-depth study of the metabolic fate and disposition of a related compound, 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, in rats and dogs revealed extensive metabolism with major pathways including oxidation and phase II glucuronidation or sulfation. This study provides insights into the metabolic pathways of similar compounds, which is critical for drug development and safety evaluation (Yue et al., 2011).

Hyperglycemic-Hypoglycemic Activity

N-(3,6-dihydro-1(2H)-pyridinyl)benzamides, a category related to N-(2-Chloro-3-pyridinyl)-2-methylpropanamide, have been synthesized to study the impact of substituents on blood glucose levels. This research contributes to the understanding of how structural modifications in such compounds can lead to varied biological activities, including hyperglycemic and hypoglycemic effects (Yeung & Knaus, 1987).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and safety precautions needed when handling the compound.

Orientations Futures

This involves potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

Propriétés

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSJTVAAHWPVSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404801 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | |

CAS RN |

547705-74-8 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)